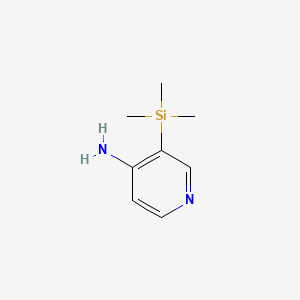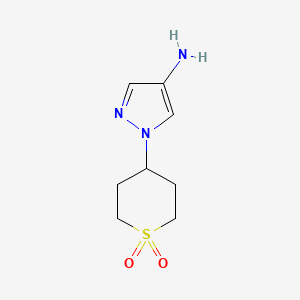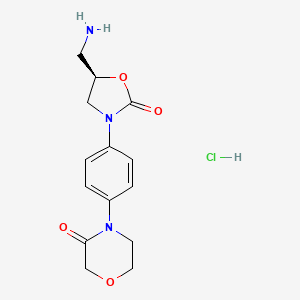![molecular formula C6H10O5 B579994 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone CAS No. 17651-03-5](/img/structure/B579994.png)
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone is a chemical compound with a molecular structure that includes a five-membered ring with three hydroxyl groups and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone typically involves the use of starting materials such as glucose or other carbohydrates. The synthetic route often includes steps like oxidation, reduction, and protection-deprotection sequences to achieve the desired structure. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
In industrial settings, the production of this compound may involve biotechnological approaches, such as the use of microbial fermentation processes. These methods can offer higher yields and more environmentally friendly conditions compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2S,3S,4S,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate
- 1-[(2S,3S,4S)-3,4-dihydroxy-2-pyrrolidinyl]ethanone
Uniqueness
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone is unique due to its specific arrangement of hydroxyl groups and the presence of an ethanone group This structure confers distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
17651-03-5 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.141 |
IUPAC Name |
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone |
InChI |
InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h3-6,8-10H,1H3/t3-,4-,5+,6?/m0/s1 |
InChI Key |
VTYZWSTWPSLGHX-NSHGFSBMSA-N |
SMILES |
CC(=O)C1C(C(C(O1)O)O)O |
Synonyms |
6-Deoxy-D-arabino-5-hexosulofuranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



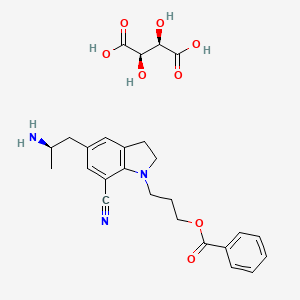
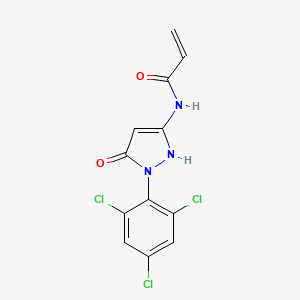
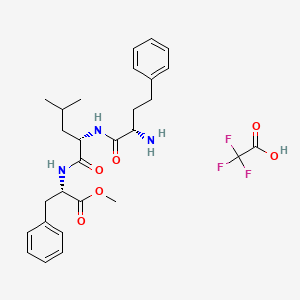
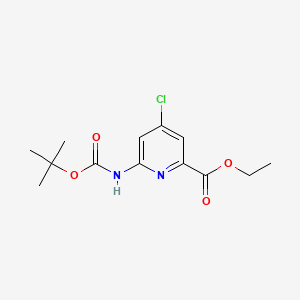
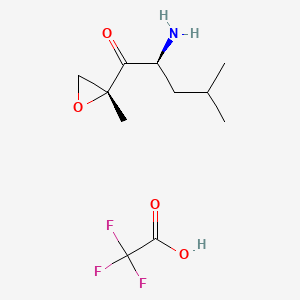
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
